molecular formula C18H19FN2O2S B2737783 N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]thiophene-3-carboxamide CAS No. 1421514-66-0

N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]thiophene-3-carboxamide

Cat. No.: B2737783
CAS No.: 1421514-66-0
M. Wt: 346.42
InChI Key: JHAJJCJIEQXFRQ-UHFFFAOYSA-N
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Description

N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]thiophene-3-carboxamide is a synthetic organic compound that belongs to the class of thiophene carboxamides This compound is characterized by the presence of a fluorophenyl group, a pyrrolidinone moiety, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]thiophene-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrrolidinone Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step may involve the use of fluorinated benzene derivatives and coupling reactions such as Suzuki or Heck coupling.

    Attachment of the Thiophene Ring: This can be done through various methods, including Stille or Negishi coupling reactions.

    Final Amidation: The final step involves the formation of the carboxamide linkage, typically through the reaction of an amine with a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the pyrrolidinone moiety can be reduced to form alcohols.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Conditions may vary depending on the type of substitution, but common reagents include halogens, nucleophiles, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxides, while reduction of the pyrrolidinone moiety may produce hydroxylated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving thiophene derivatives.

    Medicine: Potential use as a pharmaceutical agent due to its unique structural features.

    Industry: Applications in materials science, such as the development of organic semiconductors or polymers.

Mechanism of Action

The mechanism of action of N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]thiophene-3-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorophenyl group and thiophene ring may contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(3-chlorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)thiophene-3-carboxamide
  • N-(3-(3-bromophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)thiophene-3-carboxamide
  • N-(3-(3-methylphenyl)-2-(2-oxopyrrolidin-1-yl)propyl)thiophene-3-carboxamide

Uniqueness

The presence of the fluorophenyl group in N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]thiophene-3-carboxamide may impart unique properties such as increased lipophilicity, metabolic stability, and specific binding interactions compared to its chlorinated, brominated, or methylated analogs.

Properties

IUPAC Name

N-[3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O2S/c19-15-4-1-3-13(9-15)10-16(21-7-2-5-17(21)22)11-20-18(23)14-6-8-24-12-14/h1,3-4,6,8-9,12,16H,2,5,7,10-11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHAJJCJIEQXFRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C(CC2=CC(=CC=C2)F)CNC(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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